molecular formula C19H15Br2NO2 B8453874 Ethyl 3-benzyl-2,4-dibromoquinoline-6-carboxylate

Ethyl 3-benzyl-2,4-dibromoquinoline-6-carboxylate

Cat. No. B8453874
M. Wt: 449.1 g/mol
InChI Key: LGSCRPWFONHOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

A mixture of ethyl 3-benzyl-2,4-dibromoquinoline-6-carboxylate (0.245 g, 0.545 mmol, Intermediate 34: step a), 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (0.229 mL, 1.64 mmol), and 5 M aqueous K2CO3 (0.436 mL, 2.18 mmol) was treated with Pd(PPh3)4 (63 mg, 0.055 mmol) and dioxane (3 mL). This was microwaved under argon at 140° C. for 15 minutes (Biotage Initiator). The reaction was diluted with 1:1 heptane/EtOAc (5 mL), filtered, and the organic layer was dried (Na2SO4), filtered, and concentrated. The residue was flash chromatographed with a heptane to 70% EtOAc/heptane gradient to provide the title compound as a clear amber oil that crystallized upon standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.229 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.436 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
63 mg
Type
catalyst
Reaction Step Two
Name
heptane EtOAc
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:8]1[C:9](Br)=[N:10][C:11]2[C:16](C=1Br)=[CH:15][C:14]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:13][CH:12]=2)C1C=CC=CC=1.CB1OB(C)OB(C)O1.C([O-])([O-])=O.[K+].[K+].O1CCO[CH2:42][CH2:41]1.[CH3:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52].[CH3:53]COC(C)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:48]([C:47]1[C:9]([CH3:8])=[N:10][C:11]2[C:16]([C:46]=1[CH3:53])=[CH:15][C:14]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:13][CH:12]=2)[C:49]1[CH:42]=[CH:41][CH:52]=[CH:51][CH:50]=1 |f:2.3.4,6.7,^1:62,64,83,102|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C(=NC2=CC=C(C=C2C1Br)C(=O)OCC)Br
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.229 mL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
0.436 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
63 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
heptane EtOAc
Quantity
5 mL
Type
reactant
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was microwaved under argon at 140° C. for 15 minutes (Biotage Initiator)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with a heptane to 70% EtOAc/heptane gradient

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=NC2=CC=C(C=C2C1C)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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